molecular formula C29H18N2O4 B3017106 4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 866142-84-9

4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B3017106
CAS No.: 866142-84-9
M. Wt: 458.473
InChI Key: PMAKVRKUIWWTJK-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a polycyclic heteroaromatic compound characterized by an indeno[1,2-b]pyridine core fused with a benzodioxole moiety and substituted with a 4-methoxystyryl group at position 2 and a nitrile group at position 2.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18N2O4/c1-33-19-10-6-17(7-11-19)8-12-23-22(15-30)26(18-9-13-24-25(14-18)35-16-34-24)27-28(31-23)20-4-2-3-5-21(20)29(27)32/h2-14H,16H2,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAKVRKUIWWTJK-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC6=C(C=C5)OCO6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC6=C(C=C5)OCO6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile (CAS: 866142-84-9) is a synthetic organic molecule with potential biological activity. Its structure incorporates a benzodioxole moiety, which is known for various pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C29H18N2O4C_{29}H_{18}N_{2}O_{4} with a molecular weight of 458.47 g/mol. The structure features a complex arrangement that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzodioxole group have shown potent inhibition of cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds analogous to this molecule have demonstrated IC50 values ranging from 26 to 65 µM against different cancer cell lines .
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory Effects

The benzodioxole moiety is also associated with anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests that the compound under review might exhibit similar anti-inflammatory effects.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition capabilities of the compound:

  • Cytotoxicity Assays : MTS assays were utilized to assess the viability of cancer versus normal cell lines. The results indicated a selective cytotoxic effect on cancer cells while sparing normal cells .
  • Enzyme Inhibition : The compound's potential as an α-amylase inhibitor was evaluated, yielding promising results that suggest it could be beneficial in managing diabetes by regulating carbohydrate metabolism .

In Vivo Studies

In vivo studies using diabetic mouse models have demonstrated the compound's ability to lower blood glucose levels significantly. For example, one study reported a reduction from 252.2 mg/dL to 173.8 mg/dL after administration of similar benzodioxole derivatives .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerIC50 (µM)26 - 65 µM across various cancer lines
CytotoxicityMTS AssaySelective toxicity towards cancer cells
α-Amylase InhibitionIC50 (µM)Potent inhibition (specific values not provided)
Blood Glucose LoweringIn Vivo StudyReduced levels from 252.2 mg/dL to 173.8 mg/dL

Case Studies

Several case studies highlight the therapeutic potential of benzodioxole derivatives:

  • Case Study on Cancer Treatment : A study involving a series of benzodioxole derivatives showed significant tumor regression in mice models treated with these compounds.
  • Diabetes Management : Another case study focused on the antidiabetic effects of similar compounds demonstrated substantial control over blood glucose levels in streptozotocin-induced diabetic mice.

Comparison with Similar Compounds

4-(1,3-Benzodioxol-5-yl)-2-Methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile ()

This compound shares the indeno[1,2-b]pyridine core and benzodioxole substituent but replaces the 4-methoxystyryl group with a methyl group at position 2. Key differences include:

  • Molecular Weight : 342.35 g/mol (methyl derivative) vs. ~465 g/mol (target compound with methoxystyryl).

2-Methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydro-5H-indeno[1,2-b]pyridine Derivatives ()

These derivatives feature aryl groups at position 4 and acetyl/methyl groups at positions 2 and 3. Unlike the target compound, they lack the benzodioxole moiety but demonstrate calcium antagonistic activity in rat taenia coli, with IC₅₀ values ranging from 10⁻⁶ to 10⁻⁴ M . This suggests that substitution at position 4 (e.g., benzodioxole vs. aryl) significantly modulates activity.

Benzodioxole-Containing Analogues

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile ()

This compound replaces the indeno[1,2-b]pyridine core with a tetrahydrobenzo[h]quinoline system. Despite the structural divergence, both compounds share the benzodioxole and nitrile groups. The tetrahydroquinoline derivative exhibits anticancer activity, likely due to hydrogen bonding (N–H⋯O) and π-stacking interactions facilitated by the planar fused-ring system . The target compound’s indeno[1,2-b]pyridine core may offer similar advantages but with distinct electronic properties due to its fully aromatic system.

Styryl-Substituted Analogues

4-(2H-1,3-Benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile ()

This analogue substitutes the 4-methoxyphenyl group with a 2-fluorophenyl moiety on the styryl chain. Key comparisons include:

  • Electron Effects: The methoxy group (electron-donating) vs.
  • Molecular Weight : 446.44 g/mol (fluoro derivative) vs. ~465 g/mol (target compound), suggesting comparable solubility and pharmacokinetic profiles .

Data Tables

Table 1. Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Activity/Properties Reference ID
4-(1,3-Benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile Indeno[1,2-b]pyridine 2: 4-Methoxystyryl; 3: CN ~465 Hypothesized anticancer/calcium antagonism -
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile Indeno[1,2-b]pyridine 2: Methyl; 3: CN 342.35 N/A (structural analogue)
2-Methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydro-5H-indeno[1,2-b]pyridine derivatives Indeno[1,2-b]pyridine 2: Methyl; 3: Acetyl; 4: Aryl ~300–400 Calcium antagonism (IC₅₀: 10⁻⁶–10⁻⁴ M)
4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile Tetrahydrobenzo[h]quinoline 4: Benzodioxole; 3: CN 368.37 Anticancer (hydrogen bonding)

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis of polycyclic indenopyridine derivatives typically involves multi-step reactions, such as cyclocondensation of substituted aldehydes with active methylene compounds. For example, in analogous compounds, refluxing reagents like piperonal, ketones, and ammonium acetate in ethanol under controlled pH conditions (e.g., using glacial acetic acid) can enhance cyclization efficiency. Post-synthetic purification via recrystallization (ethanol or DMF/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to ketone) can mitigate side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons and carbons (e.g., benzodioxole δH 6.7–7.2 ppm, methoxystyryl δC ~160 ppm for carbonyl).
  • FT-IR: Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) functionalities.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass ±0.001 Da).
  • X-ray Crystallography: Resolve molecular geometry and confirm regiochemistry (e.g., dihedral angles between fused rings) using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, such as torsional strain or non-covalent interactions?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software suite (e.g., SHELXL-2018 for refinement) quantifies bond lengths, angles, and torsion angles. For example, in related indenopyridines, the benzodioxole ring may exhibit a dihedral angle of ~24° with the pyridine core due to steric hindrance. Hydrogen-bonding networks (e.g., N–H⋯O interactions) can stabilize crystal packing, analyzed via Mercury or OLEX2. Discrepancies between experimental and DFT-optimized geometries may indicate dynamic disorder or solvent effects .

Q. What strategies can elucidate the compound’s mechanism of action in biological targets, such as enzyme inhibition?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide): Screen against targets like carbonic anhydrase isoforms (e.g., hCA II) using the compound’s 3D structure (PDB ID: 3HS4). Focus on π-π stacking with Phe131 and hydrogen bonding with Thr200.
  • Enzyme Assays: Measure IC50 via stopped-flow CO2 hydration (hCA inhibition) or fluorescence-based assays. Compare with control inhibitors (e.g., acetazolamide).
  • MD Simulations (GROMACS): Assess binding stability (RMSD <2 Å over 100 ns) and residue-specific interactions (e.g., hydrophobic contacts with Val143) .

Q. How can researchers address contradictory bioactivity data across cell lines or in vivo models?

Methodological Answer:

  • Dose-Response Profiling: Use multiple cell lines (e.g., NCI-60 panel) to identify tissue-specific cytotoxicity (CC50 values).
  • Metabolic Stability Tests: Incubate with liver microsomes to assess CYP450-mediated degradation (e.g., t1/2 <30 min indicates rapid clearance).
  • Transcriptomics: Compare gene expression (RNA-seq) in responsive vs. resistant models to pinpoint resistance mechanisms (e.g., ABC transporter upregulation). Normalize data with R/Bioconductor pipelines .

Experimental Design & Theoretical Frameworks

Q. What computational methods validate the electronic properties influencing reactivity or photophysical behavior?

Methodological Answer:

  • DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap <3 eV suggests visible-light absorption).
  • TD-DFT: Simulate UV-Vis spectra (λmax ~450 nm for charge-transfer transitions) and compare with experimental data.
  • NBO Analysis: Quantify hyperconjugation (e.g., nitrile group’s electron-withdrawing effect on ring aromaticity) .

Q. How should researchers design a structure-activity relationship (SAR) study to optimize pharmacological activity?

Methodological Answer:

  • Scaffold Modifications: Introduce substituents at the 4-methoxystyryl position (e.g., halogens for lipophilicity, sulfonamides for solubility).
  • Pharmacokinetic Profiling: Measure LogP (shake-flask method), aqueous solubility (HPLC-UV), and plasma protein binding (equilibrium dialysis).
  • In Vivo Efficacy: Use xenograft models (e.g., BALB/c mice with HT-29 tumors) to correlate tumor growth inhibition (TGI >50%) with pharmacokinetic parameters (AUC, Cmax) .

Data Analysis & Interpretation

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Solvent Effects: Re-optimize DFT geometries with PCM solvent models (e.g., ethanol) to match experimental NMR shifts (MAE <0.1 ppm).
  • Vibrational Analysis: Compare scaled DFT IR frequencies with experimental peaks (e.g., adjust scaling factor to 0.961 for B3LYP).
  • Dynamic Effects: Use CP-MAS NMR to detect polymorphic variations influencing spectral linewidths .

Q. What statistical approaches are critical for validating reproducibility in biological assays?

Methodological Answer:

  • ANOVA with Tukey’s Test: Compare triplicate measurements (p <0.05 for significance).
  • Bland-Altman Plots: Assess inter-lab variability (mean difference ±1.96 SD).
  • Power Analysis: Determine sample size (n ≥6) to achieve 80% power (α=0.05) in dose-response studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.